L-Arginine L-aspartate

Descripción general

Descripción

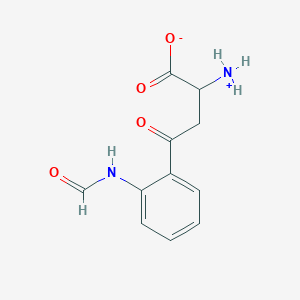

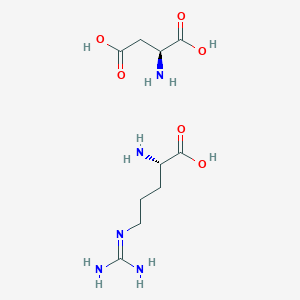

El arginina aspartato es un compuesto formado por la combinación de dos aminoácidos, arginina y ácido aspártico. Se utiliza comúnmente en suplementos dietéticos y es conocido por sus posibles beneficios para mejorar el rendimiento físico, reducir la fatiga y apoyar la salud general. La arginina es un aminoácido básico con un grupo guanidino, mientras que el ácido aspártico es un aminoácido ácido con un grupo carboxilo. La combinación de estos dos aminoácidos da como resultado un compuesto que puede tener varios efectos fisiológicos.

Mecanismo De Acción

El mecanismo de acción del arginina aspartato involucra varias vías:

Producción de Óxido Nítrico: La arginina es un precursor del óxido nítrico, una molécula que juega un papel crucial en la vasodilatación y la regulación del flujo sanguíneo.

Ciclo de la Urea: El ácido aspártico participa en el ciclo de la urea, ayudando a desintoxicar el amoníaco en el cuerpo.

Metabolismo Energético: Ambos aminoácidos contribuyen a la producción de energía a través de su participación en el ciclo de Krebs y otras vías metabólicas.

Compuestos Similares:

L-Ornitina-L-Aspartato: Se utiliza en el manejo de la encefalopatía hepática y tiene efectos metabólicos similares.

L-Citrulina: Un precursor para la síntesis de arginina e involucrado en la producción de óxido nítrico.

L-Glutamina: Otro aminoácido con funciones en el metabolismo celular y la función inmunitaria.

Singularidad del Arginina Aspartato: El arginina aspartato es único debido a su combinación de un aminoácido básico y uno ácido, lo que le permite participar en una amplia gama de procesos fisiológicos. Su capacidad para mejorar la producción de óxido nítrico y apoyar el metabolismo energético lo hace particularmente valioso tanto en investigación como en entornos clínicos .

Análisis Bioquímico

Biochemical Properties

L-Arginine L-aspartate plays a significant role in biochemical reactions. L-arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, L-arginine is required for the detoxification of ammonia, a toxic substance for the central nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, L-arginine is a precursor for the synthesis of nitric oxide, a key cellular signaling molecule .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that L-arginine supplied in current diets is inadequate for maximal growth of milk-fed piglets

Metabolic Pathways

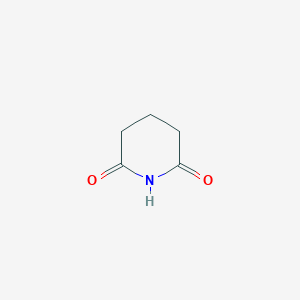

This compound is involved in several metabolic pathways. L-arginine is a part of the urea cycle, nitric oxide cycle, and it can be converted into other amino acids . L-aspartate is a key compound in the citric acid cycle .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del arginina aspartato implica la reacción de arginina y ácido aspártico en una solución acuosa. El proceso normalmente incluye los siguientes pasos:

Preparación de Soluciones: Disolver arginina en agua para formar una solución acuosa.

Adición de Ácido Aspártico: Agregar lentamente ácido aspártico a la solución de arginina mientras se agita.

Concentración al Vacío: Concentrar la solución bajo presión reducida a una temperatura de 50-80°C.

Enfriamiento y Cristalización: Enfriar la solución concentrada a 20-30°C y agregar un solvente orgánico hidrófilo o un solvente mixto de un solvente polar hidrófilo y un solvente no polar hidrófilo.

Filtración y Secado: Filtrar los cristales resultantes, lavarlos con alcohol y secarlos al vacío para obtener arginina aspartato puro

Métodos de Producción Industrial: La producción industrial del arginina aspartato sigue pasos similares, pero a mayor escala. El proceso está optimizado para garantizar una alta pureza (≥98%) y rendimiento (80-86%) del producto. El uso de temperaturas y solventes controlados garantiza la formación de cristales de alta calidad aptos para uso comercial .

Análisis De Reacciones Químicas

Tipos de Reacciones: El arginina aspartato puede sufrir diversas reacciones químicas, incluyendo:

Reacciones Ácido-Base: Debido a la presencia de grupos funcionales tanto ácidos como básicos, el arginina aspartato puede participar en reacciones ácido-base, formando zwitteriones a ciertos niveles de pH.

Oxidación y Reducción: El grupo guanidino en la arginina puede sufrir oxidación, mientras que el grupo carboxilo en el ácido aspártico puede participar en reacciones de reducción.

Reacciones de Sustitución: Los grupos amino y carboxilo pueden participar en reacciones de sustitución con otros reactivos químicos.

Reactivos y Condiciones Comunes:

Prueba de Ninhidrina: Se utiliza para detectar aminoácidos, donde el grupo amino reacciona con la ninhidrina para formar un compuesto de color púrpura.

Agentes Oxidantes: Como el peróxido de hidrógeno, pueden oxidar el grupo guanidino en la arginina.

Agentes Reductores: Como el borohidruro de sodio, pueden reducir el grupo carboxilo en el ácido aspártico.

Productos Principales:

Productos de Oxidación: Incluyen óxido nítrico y otros compuestos que contienen nitrógeno.

Productos de Reducción: Incluyen formas reducidas de derivados del ácido aspártico.

Aplicaciones Científicas De Investigación

El arginina aspartato tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

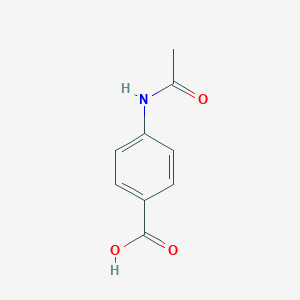

Química: Se utiliza como reactivo en diversas reacciones químicas y como precursor para la síntesis de otros compuestos.

Biología: Se estudia su papel en el metabolismo celular y como componente de proteínas y enzimas.

Industria: Se utiliza en la producción de suplementos dietéticos y como aditivo en productos alimenticios para mejorar el valor nutricional

Comparación Con Compuestos Similares

L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy and has similar metabolic effects.

L-Citrulline: A precursor for arginine synthesis and involved in nitric oxide production.

L-Glutamine: Another amino acid with roles in cellular metabolism and immune function.

Uniqueness of Arginine Aspartate: Arginine aspartate is unique due to its combination of a basic and an acidic amino acid, allowing it to participate in a wide range of physiological processes. Its ability to enhance nitric oxide production and support energy metabolism makes it particularly valuable in both research and clinical settings .

Propiedades

IUPAC Name |

(2S)-2-aminobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUWYOYAXFUOLX-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884415 | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-83-4 | |

| Record name | Arginine aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine aspartate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-aspartic acid, compound with L-arginine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZB1G2I725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Arginine L-Aspartate?

A1: The molecular formula for this compound is C10H21N5O6. Its molecular weight is 291.3 g/mol. []

Q2: How does this compound affect blood lactate levels during exercise?

A2: Studies have shown that prolonged intake of this compound can reduce blood lactate accumulation during submaximal exercise. [] This effect is thought to be due to the synergistic actions of both L-Arginine and L-Aspartate. L-Arginine may inhibit glycolysis, thereby reducing lactic acid production. L-Aspartate, on the other hand, might favor fatty acid oxidation, further contributing to lower lactate levels. []

Q3: Can this compound influence oxygen consumption during exercise?

A3: Research suggests that this compound supplementation can lead to reduced oxygen consumption during submaximal exercise. [] This effect, combined with the reduction in blood lactate, suggests that the compound may improve work efficiency and potentially increase exercise tolerance. []

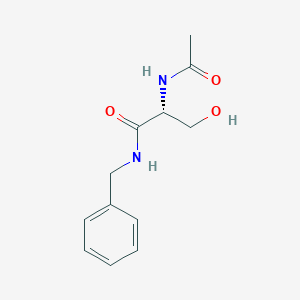

Q4: How does the structure of this compound compare to other molecules, and how does this impact its interactions?

A4: The crystal structure of this compound reveals distinct conformations for the arginine and aspartate molecules. [] The arginine molecule adopts a unique conformation compared to previously observed structures, while the aspartate ion's conformation resembles that found in L-aspartic acid, DL-aspartic acid, and L-lysine L-aspartate. [] This structural arrangement allows for specific ion-pair interactions, including electrostatic attraction and two N-H...O hydrogen bonds between the guanidyl group of arginine and the α-carboxylate group of aspartate. []

Q5: What role does this compound play in the biosynthesis of other molecules?

A5: this compound is a key intermediate in the biosynthesis of L-Arginine. [] It serves as a precursor for arginine in both the urea cycle and the citrulline–NO cycle. [] Additionally, it can be converted to fumarate in the citric acid cycle through the action of argininosuccinate lyase. []

Q6: Can this compound be synthesized using a green chemistry approach?

A6: Yes, this compound can be synthesized through an environmentally friendly biocatalytic approach. [] This method utilizes argininosuccinate lyase (ASL) from Saccharomyces cerevisiae to catalyze the addition of L-arginine to fumarate. [] This enzymatic approach allows for the production of this compound at a gram scale with high purity and yield. []

Q7: Can metabolite profiling using this compound and other small metabolites differentiate cell types across species?

A7: Yes, studies have shown that analyzing the profiles of small metabolites like L-Arginine, L-Aspartate, L-glutamate, glycine, glutathione, and taurine can be a valuable tool for differentiating cell types in chemosensory tissues across various species. [] This approach, termed "metabolite profiling," can be particularly useful in overcoming limitations associated with antibody-based immunohistochemical comparisons across species. [] This technique relies on immunostaining with glutaraldehyde-based antibodies targeting these metabolites, followed by hierarchical cluster analyses to identify and classify cell types based on their distinct metabolic signatures. []

Q8: Does this compound have any known antibacterial properties?

A8: While not directly studied in the provided research, L-Arginine and L-Aspartate, as individual amino acids, are known to play a role in bacterial metabolism. [, ] Further research is needed to determine if this compound exhibits any specific antibacterial effects.

Q9: Is there evidence of this compound being involved in any plant diseases?

A9: While not directly discussed in the context of this compound, the research highlights the role of Pseudomonas viridiflava as a plant pathogen causing bacterial streak and rot in onions. [] This bacterium utilizes various carbohydrates and amino acids, including L-arginine and L-aspartate, for its metabolic processes. [] This underscores the importance of understanding the interactions between plants and microbes, particularly in the context of plant diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)